

Etretinate: A Comprehensive Technical Guide on its Chemical Structure and Physical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Etretinate, a second-generation aromatic retinoid, was historically used for the treatment of severe psoriasis and other disorders of keratinization.[1] Developed by Hoffmann-La Roche, it gained FDA approval in 1986. However, due to its teratogenic effects and a long elimination half-life, it was withdrawn from the markets in Canada and the United States in the late 1990s.

[1] This guide provides an in-depth overview of the chemical structure and physical properties of Etretinate, intended to serve as a technical resource for researchers and professionals in drug development.

Chemical Structure

Etretinate is chemically known as ethyl (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoate.[1] Its structure consists of a substituted aromatic ring linked to a polyene chain with a terminal ethyl ester group.

Table 1: Chemical Identifiers of Etretinate



Identifier	Value
IUPAC Name	ethyl (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoate[1]
Chemical Formula	C23H30O3[1]
Molecular Weight	354.49 g/mol [1]
Canonical SMILES	CCOC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/c1c(C)c c(OC)c(C)c1C[1]
InChI	InChI=1S/C23H30O3/c1-8-26-23(24)14- 17(3)11-9-10-16(2)12-13-21-18(4)15-22(25- 7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9+,13- 12+,16-10+,17-14+[1]
CAS Number	54350-48-0[1]

Physical and Chemical Properties

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

Table 2: Physicochemical Properties of Etretinate

Property	Value
Melting Point	104-105 °C
Boiling Point	Not available
logP	6.8
Solubility	
DMSO	Soluble
Water	Insoluble
рКа	Not available



Experimental Protocols Determination of Melting Point

Methodology:

The melting point of **Etretinate** can be determined using a standard capillary melting point apparatus.

- Sample Preparation: A small amount of crystalline Etretinate is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.

Determination of Octanol-Water Partition Coefficient (logP)

Methodology:

The shake-flask method is a common technique for the experimental determination of logP.

- Phase Preparation: Equal volumes of n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
- Sample Preparation: A known concentration of **Etretinate** is dissolved in the aqueous phase.
- Partitioning: A measured volume of the Etretinate solution is mixed with an equal volume of the saturated n-octanol in a separatory funnel.



- Equilibration: The mixture is shaken vigorously to allow for the partitioning of **Etretinate** between the two phases until equilibrium is reached.
- Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
- Concentration Analysis: The concentration of Etretinate in both the aqueous and n-octanol
 phases is determined using a suitable analytical method, such as High-Performance Liquid
 Chromatography (HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of
 Etretinate in the n-octanol phase to its concentration in the aqueous phase. The logP is the
 base-10 logarithm of P.

Determination of Solubility

Methodology:

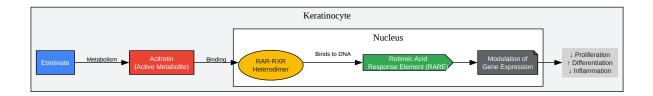
The equilibrium solubility of **Etretinate** in a given solvent (e.g., Dimethyl Sulfoxide - DMSO) can be determined by the shake-flask method.

- Sample Preparation: An excess amount of solid Etretinate is added to a known volume of the solvent in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: The saturated solution is filtered to remove any undissolved solid.
- Concentration Analysis: The concentration of **Etretinate** in the filtrate is determined by a
 validated analytical method, such as UV-Vis spectroscopy or HPLC.
- Solubility Value: The determined concentration represents the equilibrium solubility of Etretinate in that solvent at the specified temperature.

Signaling Pathway



Etretinate exerts its therapeutic effects primarily through its active metabolite, acitretin. Acitretin functions as a retinoid, influencing gene expression by binding to nuclear receptors.



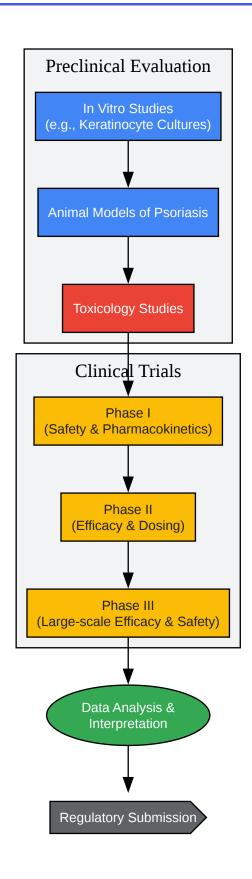
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Caption: Signaling pathway of **Etretinate** in keratinocytes.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy and safety of **Etretinate** in a preclinical or clinical setting.





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Caption: A generalized experimental workflow for drug development.



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References

- 1. What is the mechanism of Etretinate? [synapse.patsnap.com]
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